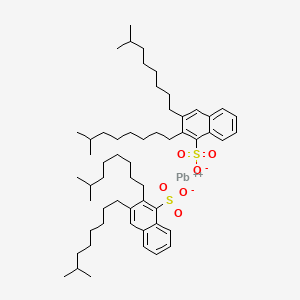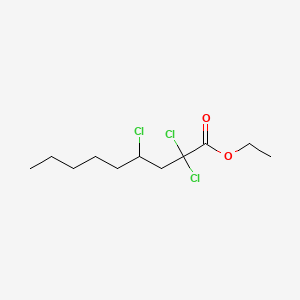
Ethyl 2,2,4-trichlorononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2,4-trichlorononanoate is an organic compound with the molecular formula C11H19Cl3O2 It is a chlorinated ester, characterized by the presence of three chlorine atoms attached to a nonanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2,2,4-trichlorononanoic acid.
Reduction: Formation of less chlorinated nonanoates.
Substitution: Formation of hydroxyl or amino derivatives of nonanoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2,4-trichlorobutanoate: Another chlorinated ester with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure but with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure but with a six-carbon chain.
Comparison: Ethyl 2,2,4-trichlorononanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of three chlorine atoms also imparts distinct characteristics compared to other chlorinated esters with fewer chlorine atoms or shorter carbon chains.
Eigenschaften
CAS-Nummer |
68039-28-1 |
|---|---|
Molekularformel |
C11H19Cl3O2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
ethyl 2,2,4-trichlorononanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
JPICAFMHFSTXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
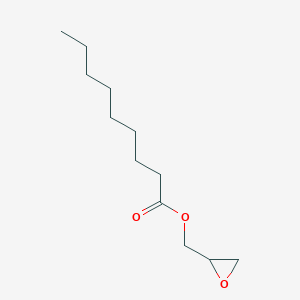
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
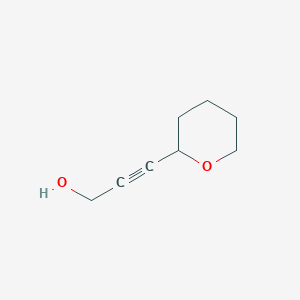
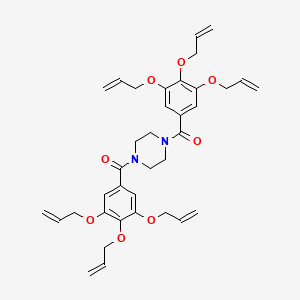

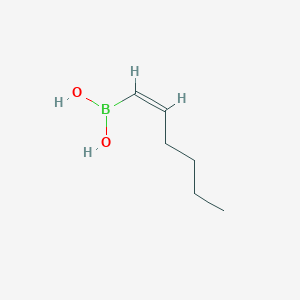
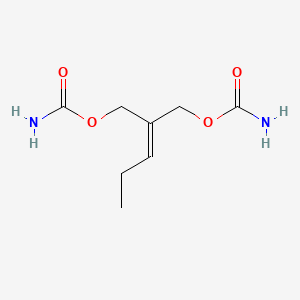
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
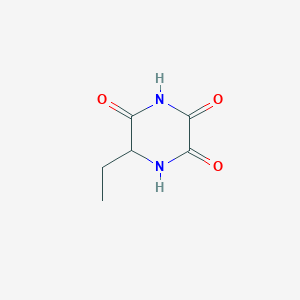
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)

